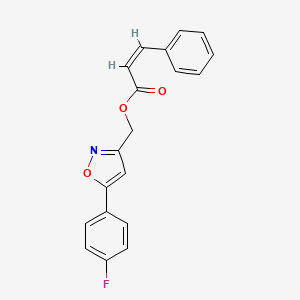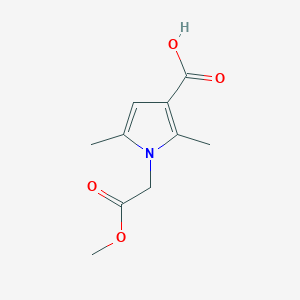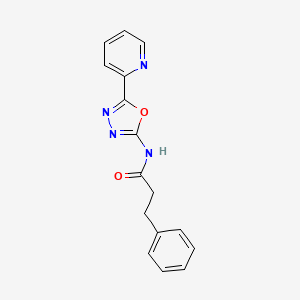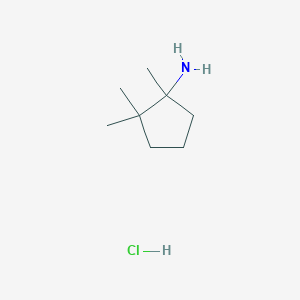![molecular formula C10H14ClN5 B2922895 [1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride CAS No. 2413896-34-9](/img/structure/B2922895.png)
[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” is a chemical compound with the molecular formula C10H14ClN5. It is a research product and not intended for human or veterinary use. The compound is also known as Phenyl (2H-tetrazol-5-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride”, has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H . This indicates the presence of a tetrazole ring attached to a phenyl group, which is further attached to a methanamine group.Chemical Reactions Analysis
Tetrazoles, including “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride”, exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Physical And Chemical Properties Analysis
“[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” is a solid compound . The molecular weight of the compound is 239.71. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Medicinal Chemistry: Bioisosteric Applications
EN300-26620116: is a tetrazole derivative, a class of compounds known for their role as bioisosteres of carboxylic acids due to their similar pKa values . This property allows them to mimic the biological activity of carboxylic acids while potentially offering better metabolic stability or different pharmacokinetic properties. In medicinal chemistry, this compound could be used to modify the acid moiety of a lead compound to improve its drug-like properties.
Pharmaceutical Synthesis: Eco-Friendly Approaches
The synthesis of tetrazole derivatives, including EN300-26620116 , can be approached using eco-friendly methods . These methods may involve water as a solvent, moderate conditions, and non-toxic reagents, leading to good yields with lower environmental impact. This compound could be synthesized as part of a larger effort to develop greener pharmaceutical manufacturing processes.
Material Chemistry: Formation of Stable Metallic Compounds
Tetrazoles are known for forming stable metallic compounds due to the electron density on their nitrogen atoms . EN300-26620116 could be researched for its ability to form complexes with metals, which might be useful in creating new materials with specific electronic or catalytic properties.
Biological Activity: Therapeutic Potential
Tetrazole derivatives exhibit a wide range of biological activities . EN300-26620116 could be studied for its potential antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties. Each of these activities represents a possible avenue for the development of new therapeutic agents.
Analytical Chemistry: Molecular Docking Studies
The structure of EN300-26620116 allows it to be used in molecular docking studies . These studies can predict how the compound interacts with various biological targets, which is crucial for drug design and understanding its mechanism of action.
Safety and Hazards
将来の方向性
The future directions for “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in medicinal chemistry . Given their unique properties, tetrazoles could be used in the development of new pharmaceuticals .
作用機序
Target of Action
It’s known that tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound might interact with targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the function of carboxylic acids . They can form hydrogen bonds with their targets, similar to carboxylic acids, but are more resistant to metabolic degradation . This could potentially enhance the stability and duration of the compound’s interaction with its targets.
Biochemical Pathways
Given that tetrazoles are often used as carboxylic acid isosteres , it’s plausible that this compound could influence pathways where carboxylic acids play a key role. These could include various metabolic pathways, as carboxylic acids are integral to many biological processes.
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability , which could potentially enhance the bioavailability of EN300-26620116.
特性
IUPAC Name |
[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXZDUGQVDFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)

![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)

